molecular formula C21H18N2O3 B10812088 2-(3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-yl)naphthalen-1-ol

2-(3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-yl)naphthalen-1-ol

Cat. No.: B10812088
M. Wt: 346.4 g/mol
InChI Key: ICXLGEZBHYTHDQ-UHFFFAOYSA-N
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Description

2-(3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-yl)naphthalen-1-ol is a complex organic compound that features a naphthalene ring substituted with a pyrazole ring, which is further substituted with a 3,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-yl)naphthalen-1-ol typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate 1,3-diketone. For instance, 3,4-dimethoxyacetophenone can be reacted with hydrazine hydrate under reflux conditions to form 3-(3,4-dimethoxyphenyl)-1H-pyrazole.

    Coupling with Naphthalen-1-ol: The synthesized pyrazole derivative is then coupled with naphthalen-1-ol using a suitable coupling reagent such as phosphorus oxychloride (POCl3) or a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis would likely employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-yl)naphthalen-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4), which may reduce the pyrazole ring or the methoxy groups.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization with various substituents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: Pd/C with hydrogen gas or NaBH4 in methanol.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce partially or fully reduced derivatives of the original compound.

Scientific Research Applications

2-(3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-yl)naphthalen-1-ol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, or antimicrobial agent due to its unique structural features.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Material Science: Its derivatives may be explored for use in organic electronics or as ligands in coordination chemistry.

Mechanism of Action

The mechanism of action of 2-(3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-yl)naphthalen-1-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, modulating their activity. The exact pathways depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-yl)benzene-1-ol: Similar structure but with a benzene ring instead of a naphthalene ring.

    2-(3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-yl)thiophene-1-ol: Contains a thiophene ring instead of a naphthalene ring.

Uniqueness

2-(3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-yl)naphthalen-1-ol is unique due to the presence of both a naphthalene ring and a pyrazole ring, which may confer distinct electronic and steric properties, potentially leading to unique biological activities and applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]naphthalen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-25-19-10-8-14(11-20(19)26-2)17-12-18(23-22-17)16-9-7-13-5-3-4-6-15(13)21(16)24/h3-12,24H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXLGEZBHYTHDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=C2)C3=C(C4=CC=CC=C4C=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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